molecular formula C8H7N3O2S B1405013 Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate CAS No. 1392804-53-3

Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate

Cat. No.: B1405013
CAS No.: 1392804-53-3
M. Wt: 209.23 g/mol
InChI Key: HOUPFWMYFZHGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purines, making them attractive for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thienopyrimidine derivatives, including methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions typically involve heating the precursor compounds in the presence of these reagents .

Industrial Production Methods: Industrial production methods for thienopyrimidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Investigated for its anticancer properties, as it can inhibit various enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt various signal transduction pathways, leading to the inhibition of cancer cell proliferation and other biological effects .

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds have similar structural features and biological activities.

    Thieno[3,4-b]pyridine derivatives: These compounds also belong to the thienopyrimidine family and share similar pharmacological properties.

Uniqueness: Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and selectivity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUPFWMYFZHGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167961
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-53-3
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate
Reactant of Route 2
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.